molecular formula C15H20F3N3O2 B1398103 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine CAS No. 946399-62-8

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine

Cat. No.: B1398103
CAS No.: 946399-62-8
M. Wt: 331.33 g/mol
InChI Key: HTXKYSHCGPDIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group on a pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Scientific Research Applications

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is widely used in scientific research due to its versatile chemical properties. In medicinal chemistry, it serves as a building block for the synthesis of various pharmacologically active compounds. It is also used in the development of new materials with specific electronic properties .

Preparation Methods

The synthesis of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl group. The piperazine ring is then introduced, and finally, the tert-butyl ester is formed. Reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine undergoes various chemical reactions including:

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine include:

These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and applications. The presence of the trifluoromethyl group in this compound makes it unique in terms of its increased lipophilicity and potential biological activity .

Properties

IUPAC Name

tert-butyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-11(15(16,17)18)5-4-6-19-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKYSHCGPDIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-butyl piperazine-1-carboxylate (3.0 g, 16.11 mmol) and 2-chloro-3-trifluoromethyl pyridine (2.93 g, 16.11 mmol) charged to a microwave vial was added with diisopropylethylamine (7.05 mL, 40.28 mmol) and DMF (1.0 mL). The reaction mixture was subject to microwave irradiation at 160° C. for 30 minutes. The reaction mixture was partitioned between EtOAc and water, organic layer washed with brine and dried over Na2SO4. The crude product obtained by solvent evaporation was purified via flash column chromatography. 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester was obtained in 33.9% yield (1.81 g) as light yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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